exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
Description
exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Properties
CAS No. |
83130-97-6 |
|---|---|
Molecular Formula |
C25H30N2O4 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-acetyl-N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C25H30N2O4/c1-16(28)18-11-22(24(31-3)23(12-18)30-2)25(29)26-19-13-20-9-10-21(14-19)27(20)15-17-7-5-4-6-8-17/h4-8,11-12,19-21H,9-10,13-15H2,1-3H3,(H,26,29) |
InChI Key |
ALAXLCHGECLQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of the acetyl and dimethoxy groups. The azabicyclo octane moiety is then attached through a series of reactions involving nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-pressure reactions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The benzamide structure allows for various substitution reactions, such as halogenation or nitration, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with specific receptors or enzymes, leading to therapeutic effects.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethoxybenzyl)-N-methyl-2-phenylacetamide
- 5-Acetyl-2,3-dimethoxy-N-(phenylmethyl)benzamide
- 8-Azabicyclo(3.2.1)octane derivatives
Uniqueness
The uniqueness of exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide lies in its combination of functional groups and the azabicyclo octane moiety. This structural complexity may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Biological Activity
exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide is a synthetic compound that belongs to the class of benzamides and has garnered attention for its potential biological activities, particularly as a kappa opioid receptor antagonist. This article delves into the biological activity of this compound, presenting relevant findings from diverse research sources.
Predicted Collision Cross Section
The predicted collision cross-section (CCS) values for various adducts of the compound are as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 459.12778 | 205.6 |
| [M+Na]+ | 481.10972 | 207.5 |
| [M+NH4]+ | 476.15432 | 209.3 |
| [M+K]+ | 497.08366 | 207.2 |
| [M-H]- | 457.11322 | 208.3 |
Kappa Opioid Receptor Antagonism
Research indicates that analogs of this compound have been studied for their activity as kappa opioid receptor antagonists, which may have implications for treating various conditions, including pain and mood disorders. A study on related compounds demonstrated that modifications to the structure can enhance selectivity and potency against kappa receptors .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how different substitutions on the benzamide moiety influence biological activity. For instance, alterations in the N-substitution group and linker conformation significantly affect receptor binding affinity and selectivity profiles .
Key Findings:
- Modifications leading to increased in vitro activity against kappa receptors.
- Enhanced selectivity with reduced off-target effects on mu and delta receptors.
Case Studies
- In Vitro Studies : A series of compounds structurally related to this compound were tested for their kappa receptor antagonism in vitro, showing varying degrees of effectiveness based on structural modifications.
- Animal Models : In vivo studies using animal models have indicated potential applications in analgesia and mood regulation, although specific data on this compound is limited due to a lack of extensive literature directly addressing its effects.
Toxicology and Safety Profile
Currently, there is insufficient data regarding the toxicity and safety profile of this compound. Further studies are required to evaluate its pharmacokinetics and long-term safety in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
